molecular formula C14H30NaO5S B091372 Sodium lauryl polyoxyethylene ether sulfate CAS No. 15826-16-1

Sodium lauryl polyoxyethylene ether sulfate

Cat. No.: B091372
CAS No.: 15826-16-1
M. Wt: 333.44 g/mol
InChI Key: ATVIWQFLMJFCGG-UHFFFAOYSA-N
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Preparation Methods

Sodium lauryl polyoxyethylene ether sulfate is prepared through the ethoxylation of dodecyl alcohol, which is derived from palm kernel oil or coconut oil. The ethoxylation process involves the addition of ethylene oxide to dodecyl alcohol, resulting in the formation of ethoxylated alcohol. This intermediate is then converted to a half ester of sulfuric acid, which is subsequently neutralized by converting it to the sodium salt .

Chemical Reactions Analysis

Sodium lauryl polyoxyethylene ether sulfate primarily undergoes reactions typical of surfactants. It can participate in:

Common reagents used in these reactions include sulfuric acid, sodium hydroxide, and various nucleophiles. The major products formed depend on the specific reaction conditions but typically include alcohols and sulfate derivatives.

Scientific Research Applications

Sodium lauryl polyoxyethylene ether sulfate has a wide range of applications in scientific research:

Mechanism of Action

Sodium lauryl polyoxyethylene ether sulfate acts as a surfactant by reducing the surface tension of aqueous solutions. Its amphiphilic nature allows it to align at the interface between water and oils, facilitating the emulsification and removal of oils and dirt. This property makes it an effective cleaning agent. Additionally, it can denature proteins by disrupting their hydrophobic interactions, which is useful in various biochemical applications .

Comparison with Similar Compounds

Sodium lauryl polyoxyethylene ether sulfate is often compared with other surfactants such as:

This compound is unique due to its milder nature compared to sodium lauryl sulfate, making it more suitable for use in personal care products where skin irritation is a concern .

Biological Activity

Sodium lauryl polyoxyethylene ether sulfate (CAS Number: 9004-82-4) is a widely used anionic surfactant known for its excellent decontamination, emulsification, dispersion, and foaming properties. This compound is prevalent in various personal care products, detergents, and industrial applications due to its effective cleaning and emulsifying capabilities. This article explores the biological activity of this compound, including its effects on human health, environmental impact, and specific case studies that highlight its biological interactions.

PropertyValue
Molecular Formula(C₂H₄O)ₙC₁₂H₂₆O₄S·Na
Molecular Weight332.432 g/mol
LogP4.48150
StabilityStable; incompatible with strong oxidizers

Biological Activity Overview

This compound exhibits a range of biological activities that can be both beneficial and harmful depending on the concentration and exposure route. Its primary functions include:

  • Decontamination : Effective in removing dirt and organic materials.
  • Emulsification : Helps in mixing oil and water phases in formulations.
  • Dispersion : Aids in distributing particles uniformly in a solution.
  • Foaming : Produces stable foam, enhancing cleaning efficiency.

Health Effects

Research indicates that this compound can cause skin irritation upon contact. A study involving dermal exposure to varying concentrations revealed that higher concentrations (60%) led to significant adverse effects, including mortality in test subjects . The no-observed-adverse-effect level (NOAEL) was determined to be around 9% for local effects .

Skin Penetration Studies

In studies assessing skin penetration, this compound demonstrated low permeability. For instance, only about 5.8% of the applied surfactant was retained in the skin after washing . This limited absorption suggests a lower risk of systemic toxicity under typical usage conditions.

Ecotoxicity and Environmental Impact

This compound is biodegradable, which is advantageous for its environmental profile. However, it can still pose risks to aquatic life if released in significant quantities. Long-term degradation products may arise, necessitating careful management of effluents containing this surfactant .

1. Industrial Application and Safety Assessment

A comprehensive safety assessment evaluated the acute toxicity of this compound through oral intubation and dermal application in animal models. The results indicated mild irritation at concentrations above 5% but no severe toxic effects at lower concentrations .

2. Synergistic Effects with Other Compounds

Research has shown that this compound can interact synergistically with other chemicals to enhance its effectiveness as a corrosion inhibitor in industrial applications. For example, when combined with imidazolidine in acidic environments, it significantly inhibited corrosion rates on steel surfaces .

Properties

CAS No.

15826-16-1

Molecular Formula

C14H30NaO5S

Molecular Weight

333.44 g/mol

IUPAC Name

sodium;2-dodecoxyethyl sulfate

InChI

InChI=1S/C14H30O5S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-18-13-14-19-20(15,16)17;/h2-14H2,1H3,(H,15,16,17);

InChI Key

ATVIWQFLMJFCGG-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCOCCOS(=O)(=O)[O-].[Na+]

Isomeric SMILES

CCCCCCCCCCCCOCCOS(=O)(=O)[O-].[Na+]

Canonical SMILES

CCCCCCCCCCCCOCCOS(=O)(=O)O.[Na]

Key on ui other cas no.

15826-16-1
9004-82-4

Pictograms

Corrosive; Irritant

Related CAS

9004-82-4

Synonyms

sodium laureth sulfate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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